ONO 207

Description

Context within Eicosanoid Biochemistry and Lipid Mediators

13,14-Dihydroprostaglandin F2alpha belongs to the eicosanoid family, a class of signaling lipids derived from the twenty-carbon polyunsaturated fatty acid, arachidonic acid. wikipedia.org Eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are potent lipid mediators that regulate a wide array of physiological and pathological processes.

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. wikipedia.org Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). wikipedia.org This intermediate serves as the precursor for the synthesis of various prostaglandins, including PGF2α, through the action of specific synthases. wikipedia.org 13,14-Dihydroprostaglandin F2alpha is classified as a Prostaglandin F-alpha, characterized by a prostanoic acid skeleton with hydroxyl groups at positions 9, 11, and 15. nih.gov It is structurally a derivative of prost-5-en-1-oic acid. nih.gov

Table 1: Chemical Properties of 13,14-Dihydroprostaglandin F2alpha

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid | nih.gov |

| Molecular Formula | C20H36O5 | nih.govcaymanchem.com |

| Molecular Weight | 356.5 g/mol | nih.govcaymanchem.com |

| Synonyms | 13,14-dihydro-PGF2alpha, 9S,11R,15S-trihydroxy-5Z-prostenoic acid | nih.gov |

Role as a Prostanoid Metabolite in Biological Systems

13,14-Dihydroprostaglandin F2alpha is a key metabolite in the catabolism of PGF2α. The metabolism of PGF2α is a rapid process, initially involving the oxidation of the 15-hydroxyl group to form 13,14-dihydro-15-keto-PGF2α, a reaction that can be an index of lipid peroxidation via the COX pathway. ebi.ac.uknih.gov This is followed by the reduction of the double bond at C13-C14.

Research has shown that 13,14-dihydro-PGF2α is formed from PGF2α via the intermediate 13,14-dihydro-15-ketoprostaglandin F2α. nih.gov Studies in rat ovarian homogenates have demonstrated that the formation of 13,14-dihydro-PGF2α is significantly stimulated by gonadotropins, such as pregnant mare serum gonadotropin and human chorionic gonadotropin. nih.gov In these studies, the conversion of PGF2α to its metabolites was tracked, showing a decrease in PGF2α levels and a corresponding increase in the formation of 13,14-dihydro-PGF2α over time. nih.gov The enzyme responsible for the conversion of 13,14-dihydro-15-ketoprostaglandin F2α to 13,14-dihydroprostaglandin F2α, known as 13,14-dihydroprostaglandin F2 alpha synthetase, has been found to be dependent on NADPH as a cofactor in the rat ovary. ebi.ac.uk

While being a metabolite, 13,14-dihydro-PGF2α is not merely an inactive breakdown product. It exhibits its own biological activities. For instance, in hamsters, it has been shown to be a potent luteolytic agent, causing the regression of the corpus luteum with a potency reported to be five times higher than that of its parent compound, PGF2α. caymanchem.comsapphire-usa.com This highlights its significance in reproductive endocrinology.

Table 2: Research Findings on 13,14-Dihydroprostaglandin F2alpha

| Research Area | Key Findings | Species Studied | Source |

|---|---|---|---|

| Metabolism | Formed from PGF2α via 13,14-dihydro-15-ketoprostaglandin F2α. nih.gov | Rat | nih.gov |

| Enzymology | The synthesis from its keto-intermediate is catalyzed by an NADPH-dependent synthetase. ebi.ac.uk | Rat | ebi.ac.uk |

| Hormonal Regulation | Formation is stimulated by pregnant mare serum gonadotropin and human chorionic gonadotropin. nih.gov | Rat | nih.gov |

| Biological Activity | Acts as a potent luteolytic agent, more so than PGF2α. caymanchem.comsapphire-usa.com | Hamster | caymanchem.comsapphire-usa.com |

| Metabolite Identification | Identified as a metabolite of PGF2α in various biological samples. nih.govebi.ac.uk | Rat | nih.govebi.ac.uk |

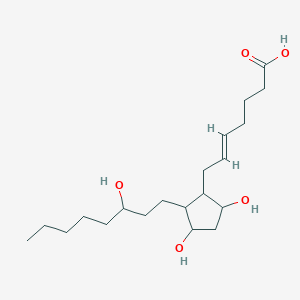

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQBSJQTCKVWTD-NFUXFLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315630 | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27376-74-5 | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydroprostaglandin F2α | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways

Enzymatic Formation from Prostaglandin (B15479496) F2alpha

The conversion of PGF2α to 13,14-dihydro-PGF2α is a two-step process involving the action of two key enzymes. This metabolic cascade is essential for the biological inactivation of PGF2α. caymanchem.com

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGF2α is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . pnas.org This cytosolic enzyme oxidizes the hydroxyl group at the C-15 position of PGF2α, leading to the formation of 15-keto-PGF2α. nih.govoup.com This conversion is critical as the resulting 15-keto derivatives are substantially less biologically active. taylorandfrancis.com The significance of 15-PGDH is underscored by its role as a potent suppressor of colon neoplasia by antagonizing the activity of the cyclooxygenase 2 (COX-2) oncogene. pnas.orgnih.gov

Role of Δ13 Reductase

Following the action of 15-PGDH, the intermediate, 15-keto-PGF2α, is then acted upon by 15-ketoprostaglandin Δ13-reductase , also known as prostaglandin reductase (PTGR1). nih.gov This enzyme catalyzes the reduction of the double bond between C-13 and C-14. nih.gov This reaction results in the formation of 13,14-dihydro-15-ketoprostaglandin F2alpha . nih.gov In rat liver, this reductase demonstrates a much higher affinity for NADPH over NADH as an electron donor. nih.gov

Conversion of 13,14-Dihydro-15-ketoprostaglandin F2alpha to 13,14-Dihydroprostaglandin F2alpha

The final step in the formation of 13,14-dihydro-PGF2α involves the reduction of the keto group at the C-15 position of 13,14-dihydro-15-ketoprostaglandin F2alpha. This conversion is catalyzed by an enzyme referred to as 13,14-dihydroprostaglandin F2alpha synthetase . nih.gov Studies in rat ovary have shown that this enzymatic activity is dependent on the concentration of its cofactor, NADPH. nih.govebi.ac.uk The formation of 13,14-dihydro-PGF2α from its precursor has been observed to be stimulated by gonadotropins in the rat ovary. ebi.ac.uknih.gov

Modulation of Biosynthetic Enzymes and Pathways

The biosynthesis of 13,14-dihydro-PGF2α is a tightly regulated process, influenced by the availability of cofactors and the presence of inhibitory substances.

Cofactor Requirements (e.g., NADPH) for Synthetase Activity

The activity of the enzymes involved in the synthesis of 13,14-dihydro-PGF2α is highly dependent on specific cofactors. For instance, 13,14-dihydroprostaglandin F2alpha synthetase in the rat ovary shows a significant preference for NADPH over NADH as a co-factor. nih.govebi.ac.uk Similarly, the 15-ketoprostaglandin Δ13-reductase purified from rat liver also utilizes NADPH much more effectively than NADH. nih.gov

Enzymatic Inhibition and Regulation (e.g., by NADP, Indomethacin, Oxidized Glutathione)

The activity of the enzymes in this pathway can be modulated by various inhibitors. In the rat ovary, the activity of 13,14-dihydroprostaglandin F2alpha synthetase is significantly inhibited by NADP (the oxidized form of NADPH), indomethacin , and oxidized glutathione . nih.govebi.ac.uk Indomethacin is a well-known non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes, but it also demonstrates inhibitory effects on other enzymes in the prostaglandin pathway, including 15-ketoprostaglandin Δ13-reductase. nih.govnih.gov

Summary of Key Enzymes and Their Modulators

| Enzyme | Substrate | Product | Preferred Cofactor | Inhibitors |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin F2alpha | 15-keto-Prostaglandin F2alpha | NAD+ oup.com | Licorice taylorandfrancis.com |

| Δ13 Reductase | 15-keto-Prostaglandin F2alpha | 13,14-Dihydro-15-ketoprostaglandin F2alpha | NADPH nih.gov | Dicumarol, Quercitrin, p-Chloromercuribenzoic acid, Indomethacin nih.gov |

| 13,14-Dihydroprostaglandin F2alpha Synthetase | 13,14-Dihydro-15-ketoprostaglandin F2alpha | 13,14-Dihydroprostaglandin F2alpha | NADPH nih.govebi.ac.uk | NADP, Indomethacin, Oxidized Glutathione nih.govebi.ac.uk |

Downstream Metabolic Cascades and Subsequent Metabolites (Species-Specific Studies)

Following its formation, 13,14-dihydroprostaglandin F2alpha undergoes further metabolic degradation through a series of reactions, primarily involving beta-oxidation and omega-oxidation of its side chains. These processes result in the formation of shorter-chain compounds that are more water-soluble and can be readily excreted in the urine. The specific metabolites produced can vary between species.

The general metabolic pathway involves the shortening of the carboxylic acid side chain by two or four carbons (dinor and tetranor metabolites, respectively) through beta-oxidation. Additionally, omega-oxidation can occur at the terminal methyl end of the alkyl side chain, introducing a hydroxyl group which can then be further oxidized to a carboxylic acid, forming a dicarboxylic acid metabolite.

Research Findings in Various Species:

Cattle: In bovine species, the metabolism of PGF2α and its derivatives leads to the formation of 11-ketotetranor PGF metabolites, which are found in significant quantities in the urine. nih.govnih.gov This indicates that after the initial conversions, beta-oxidation is a major route of degradation. The primary urinary metabolite identified is a C16 dicarboxylic acid.

Sheep: Studies in sheep have shown that the metabolism of PGF2α is extensive. nih.gov While the initial steps are similar to other species, the subsequent degradation involves significant oxidation of both the carboxyl and alkyl side chains, leading to a variety of urinary metabolites. nih.gov

Horses: In equines, the metabolism of PGF2α is also rapid. While specific downstream metabolites of 13,14-H2-PGF2α are not as extensively detailed in readily available literature, the focus has been on the pharmacokinetics of PGF2α and its primary metabolite, PGFM. ymaws.com

Humans: In humans, the major urinary metabolite of PGF2α is 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranorprostanoic acid, a C16 metabolite. nih.gov Its dicarboxylic acid analogue, formed through omega-oxidation, is also a significant urinary product. nih.gov Another important urinary metabolite in humans is 2,3-dinor-11β-prostaglandin F2α. mayocliniclabs.commayocliniclabs.com

Below is an interactive data table summarizing the major downstream metabolites of the PGF2α pathway identified in the urine of different species.

| Species | Major Identified Urinary Metabolites | Primary Metabolic Pathways Involved |

| Cattle | 11-ketotetranor PGF metabolites (C16 dicarboxylic acid) | Beta-oxidation, Omega-oxidation |

| Sheep | Extensively oxidized products | Beta-oxidation, Omega-oxidation |

| Horses | PGFM is a major circulating metabolite | 15-PGDH, 15-ketoprostaglandin Δ13-reductase |

| Humans | 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranorprostanoic acid (C16 mono- and dicarboxylic acids), 2,3-dinor-11β-prostaglandin F2α | Beta-oxidation, Omega-oxidation |

Biological Significance and Cellular Mechanisms in Research Models

General Bioactive Lipid Mediator Functions in Physiological Processes

13,14-Dihydroprostaglandin F2alpha (13,14-dihydro-PGF2α) is a primary and more stable metabolite of prostaglandin (B15479496) F2alpha (PGF2α), a potent bioactive lipid mediator. As a product of the cyclooxygenase (COX) pathway, its presence and concentration in biological fluids are often utilized as an indicator of in vivo PGF2α production. scbt.com The conversion from PGF2α involves the action of 15-hydroxyprostaglandin dehydrogenase, which forms an intermediate, 15-keto-13,14-dihydro-PGF2α, before its subsequent reduction to 13,14-dihydro-PGF2α. scbt.com This metabolic stability makes 13,14-dihydro-PGF2α a reliable marker in various physiological and pathophysiological studies. nih.gov It is recognized as a biologically active compound in its own right, participating in various cellular processes. nih.gov

Involvement in Inflammatory Responses

While the direct inflammatory actions of 13,14-dihydro-PGF2α are an area of ongoing investigation, its precursor, 15-keto-13,14-dihydro-PGF2α, is a well-established index of inflammation. nih.gov Elevated levels of this precursor are observed during acute inflammatory events, such as those induced by endotoxins, highlighting the activation of the PGF2α metabolic pathway during inflammation. nih.gov The synthesis of prostaglandins (B1171923), including PGF2α, is a key component of the inflammatory response, and their metabolites are indicative of the extent of this activity. Furthermore, infusions of bradykinin, a potent inflammatory mediator, have been shown to increase plasma concentrations of 15-keto-13,14-dihydro-PGF2α, suggesting a link between the kallikrein-kinin system and the prostaglandin cascade in inflammatory settings. nih.gov

Immunomodulatory Activities

The immunomodulatory activities of 13,14-dihydro-PGF2α are primarily inferred from the broader understanding of prostaglandin functions. Prostaglandins are known to modulate the activity of various immune cells. For instance, PGF2α has been shown to be involved in leukocyte migration. While direct studies on 13,14-dihydro-PGF2α are limited, its role as a stable, active metabolite suggests it may contribute to the immunomodulatory effects attributed to its parent compound.

Role in Intracellular Signaling Pathways

The formation of 13,14-dihydro-PGF2α is intricately linked to specific intracellular signaling pathways, particularly in reproductive tissues. In the rat ovary, the synthesis of 13,14-dihydro-PGF2α from PGF2α is significantly stimulated by gonadotropins such as pregnant mare serum gonadotropin (PMSG) and human chorionic gonadotropin (hCG). nih.govcaymanchem.com This process is catalyzed by 13,14-dihydroprostaglandin F2α synthetase, an enzyme that preferentially utilizes NADPH as a cofactor. caymanchem.comnih.gov The activity of this synthetase is dependent on NADPH concentration and can be inhibited by NADP+, indomethacin, and oxidized glutathione. caymanchem.comnih.gov These findings underscore the role of 13,14-dihydro-PGF2α as a downstream mediator in the signaling cascades initiated by gonadotropins in the ovary.

Modulation of Vascular and Coagulation Systems

The influence of 13,14-dihydro-PGF2α on the vascular and coagulation systems is an area of active research, with current understanding largely based on the effects of its parent compound, PGF2α. PGF2α is known to have potent vasoconstrictor effects on various blood vessels, including the mesenteric vascular bed. It can potentiate the contractile responses induced by other vasoactive agents like norepinephrine (B1679862) and serotonin. This suggests that prostaglandins can modulate vascular tone. In terms of the coagulation system, while direct evidence for 13,14-dihydro-PGF2α is scarce, the broader family of prostaglandins exhibits diverse effects on platelet function. For example, some prostaglandins are potent inhibitors of platelet aggregation, while others can enhance it. The stable nature of 13,14-dihydro-PGF2α suggests it could have sustained effects within the vasculature, although further research is needed to delineate its specific actions on vascular smooth muscle, endothelial cells, and platelets.

Reproductive System Research in Animal Models

In animal models, 13,14-dihydro-PGF2α has demonstrated significant and potent effects on the reproductive system, particularly in the regulation of the estrous cycle. It is recognized as a luteolytic agent, meaning it can induce the regression of the corpus luteum. This process is crucial for the cyclical nature of the estrous cycle. In hamsters, 13,14-dihydro-PGF2α has been shown to be a more potent luteolytic agent than its parent compound, PGF2α. Studies in heifers have also demonstrated its luteolytic capabilities, suggesting a role in the natural process of luteolysis that precedes a new estrous cycle. The inhibition of its formation has been linked to the blockade of ovulation in rats, further cementing its importance in the hormonal and physiological regulation of reproductive cyclicity.

Mechanisms of Luteolysis in Various Species

Luteolysis, the regression of the corpus luteum (CL), is a critical event in the reproductive cycle of many species, enabling the initiation of a new cycle in the absence of pregnancy. Prostaglandin F2α is widely recognized as the primary luteolytic hormone. nih.gov Its metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), and subsequently 13,14-Dihydroprostaglandin F2alpha, are key indicators of its release and action.

In domestic animals such as sheep, luteolysis is initiated by the pulsatile release of PGF2α from the uterine endometrium, a process stimulated by oxytocin (B344502). nih.gov This uterine-derived PGF2α travels to the ovary to induce the structural and functional demise of the CL. nih.gov Studies in ewes have demonstrated the potent luteolytic activity of PGF2α itself, while its metabolites, including 15-keto-PGF2α and PGFM, show diminished or no direct luteolytic effects when administered. This suggests that the initial conversion of PGF2α is a key step in its biological action and subsequent inactivation.

In heifers, intramuscular administration of 13,14-Dihydroprostaglandin F2alpha has been shown to induce luteolysis. nih.gov In one study, complete luteolysis and premature estrus were observed in heifers treated with this compound. nih.gov Interestingly, while plasma progesterone (B1679170) concentrations were depressed in all treated heifers, the direct application of 13,14-Dihydroprostaglandin F2alpha to dispersed bovine luteal cells did not affect progesterone accumulation in vitro, suggesting an indirect mechanism of action in PGF2α-induced luteolysis. nih.govnih.gov This highlights the complexity of the luteolytic cascade, which may involve other systemic or local factors initiated by the prostaglandin metabolite. nih.gov

In primates, including humans, the uterus is not the primary source of the luteolytic PGF2α; instead, it is thought to be produced locally within the ovary. nih.gov The corpus luteum itself may be the source of the PGF2α that leads to its own regression. nih.gov

The table below summarizes the luteolytic effects observed in different species.

| Species | Key Findings |

| Sheep | PGF2α released from the uterus is the key luteolytic hormone. nih.gov Analogs of PGF2α, such as some 13-dehydro derivatives, have shown equal or greater luteolytic activity and resistance to metabolism. researchgate.net |

| Heifers | Intramuscular injection of 13,14-Dihydroprostaglandin F2alpha can induce complete luteolysis and precocious estrus. nih.gov However, it does not directly affect progesterone accumulation in dispersed luteal cells in vitro. nih.govnih.gov |

| Primates | The uterus is not essential for luteolysis; PGF2α is likely produced locally within the ovary. nih.gov |

Influence on Steroid Biosynthesis in Ovarian Tissues (e.g., Rat Ovary)

While the direct influence of 13,14-Dihydroprostaglandin F2alpha on steroid biosynthesis in the rat ovary is an area of ongoing investigation, significant research has focused on the factors regulating its own formation within ovarian tissues. Studies have shown that the formation of 13,14-Dihydroprostaglandin F2alpha from PGF2α in rat ovarian homogenates is significantly stimulated by gonadotropins. nih.gov Both pregnant mare serum gonadotropin (PMSG) and human chorionic gonadotropin (hCG) have been found to markedly increase the production of this compound. nih.gov

The formation of 13,14-Dihydroprostaglandin F2alpha is a dynamic process. Following treatment with PMSG and hCG in rats, the formation of its precursor, 13,14-dihydro-15-ketoprostaglandin F2α, declines, while the formation of 13,14-Dihydroprostaglandin F2alpha itself is markedly increased. nih.gov This suggests a rapid conversion process influenced by gonadotropic hormones. nih.gov After ovulation, the capacity of the whole ovary and non-luteal ovarian tissues to form 13,14-Dihydroprostaglandin F2alpha gradually decreases. nih.gov However, the non-luteal ovarian tissues, but not the corpus luteum, retain the ability to form this compound in response to exogenous gonadotropin for an extended period. nih.gov

Although direct evidence on how 13,14-Dihydroprostaglandin F2alpha modulates the synthesis of steroids like progesterone or estradiol (B170435) in the rat ovary is not extensively detailed in the available research, its formation is clearly linked to the hormonal milieu that governs ovarian function. The influence of estradiol on the secretion of PGF2α metabolites has been observed in ewes, where estradiol administration reduced the interval between peaks of PGFM, suggesting a role in the timing of luteolytic events. nih.gov

Periparturient and Parturition-Related Dynamics (Animal Studies)

The period around birth, or parturition, is characterized by significant hormonal shifts, and 13,14-Dihydroprostaglandin F2alpha and its precursor PGFM are key players in this process in various animal species.

In yaks, plasma concentrations of PGFM show a marked increase starting about five days before parturition, with a steep rise to a peak on the day of delivery. nih.gov This surge in PGFM is accompanied by a sharp decline in progesterone and a significant increase in cortisol, indicating a coordinated endocrine cascade leading to birth. nih.gov

Similarly, in dogs, a rapid increase in circulating PGFM occurs simultaneously with a dramatic drop in progesterone 12-24 hours before the onset of labor. researchgate.netfrontiersin.org This highlights the crucial role of prostaglandins in initiating parturition. Studies on canine myometrium (the muscular layer of the uterine wall) have shown that PGF2α is produced in the interplacental tissue and its local concentrations are highest during prepartum luteolysis. researchgate.net While PGF2α has a direct, albeit limited, contractile effect on the circular myometrial layer, its primary role in uterine contractility during labor may be indirect. researchgate.net

In humans, the concentration of PGFM in maternal plasma is significantly higher during the second stage of labor compared to before labor begins. plos.org A further doubling of the concentration is observed just five minutes after the birth of the infant. plos.org The levels of PGFM remain elevated for at least two hours postpartum, suggesting that the uterine tissues are a major source of this prostaglandin metabolite during labor. plos.org

The following table presents a summary of the periparturient dynamics of PGFM in different species.

| Species | Periparturient PGFM Dynamics | Associated Hormonal Changes |

| Yak | Increasing trend from day 5 pre-parturition, peaking on the day of parturition. nih.gov | Sharp decrease in progesterone and steep increase in cortisol. nih.gov |

| Dog | Rapid increase 12-24 hours before labor. researchgate.netfrontiersin.org | Dramatic drop in progesterone. researchgate.netfrontiersin.org |

| Human | Significantly higher during the second stage of labor, doubling 5 minutes after birth. plos.org | Elevated oxytocin levels during the second stage of labor. plos.org |

Association with Pregnancy Status and Parturition Prediction (e.g., Giant Panda)

In species like the giant panda, where diagnosing pregnancy can be challenging due to pseudopregnancy, monitoring urinary concentrations of PGFM has emerged as a valuable tool. plos.orgnih.gov Research has shown that urinary PGFM levels can be used to accurately determine pregnancy status and predict the timing of parturition in this species. plos.org

In both pregnant and pseudopregnant giant pandas, PGFM excretion follows a predictable pattern, including a baseline period, an initial peak, a period of lower concentrations, and a final terminal peak at the end of the luteal phase. researchgate.net However, there are distinct differences that allow for differentiation. Pregnant giant pandas exhibit an earlier initial PGFM peak, higher concentrations of the metabolite between the initial and terminal peaks, and a larger terminal peak compared to their pseudopregnant counterparts. researchgate.net

Parturition in giant pandas typically occurs 23 to 25 days after the initial surge in PGFM and within 24 hours of the start of the terminal increase. plos.org This makes urinary PGFM monitoring a reliable method for predicting the birth date several weeks in advance. nih.gov The giant panda is unique in that it is the only known species to show a significant increase in PGFM during a pseudopregnancy, suggesting a distinct physiological mechanism for regulating the end of the luteal phase. plos.org

The table below outlines the key diagnostic features of urinary PGFM profiles in giant pandas.

| Feature | Pregnant Giant Panda | Pseudopregnant Giant Panda |

| Initial PGFM Peak | Occurs earlier. researchgate.net | Occurs later. researchgate.net |

| Inter-peak Concentrations | Higher. researchgate.net | Lower. researchgate.net |

| Terminal PGFM Peak | Larger. researchgate.net | Smaller. researchgate.net |

| Time from Initial Surge to Parturition/End of Luteal Phase | 23-25 days. plos.org | Approximately 33 days. nih.gov |

Investigations in Specific Tissues and Cell Types (In Vitro and Animal Studies)

Studies in Ovarian Homogenates

In vitro studies using rat ovarian homogenates have been instrumental in elucidating the factors that regulate the formation of 13,14-Dihydroprostaglandin F2alpha. nih.gov These studies have demonstrated that the conversion of PGF2α to 13,14-Dihydroprostaglandin F2alpha is an active process within the ovary. The formation of this compound is significantly increased in the presence of gonadotropins such as PMSG and hCG. nih.gov

Research has shown that the radioactivity of [3H]prostaglandin F2α added to ovarian homogenates decreases linearly, while the formation of 13,14-Dihydroprostaglandin F2alpha increases for up to 60 minutes of incubation. nih.gov This indicates a direct metabolic pathway. Furthermore, the formation of 13,14-Dihydroprostaglandin F2alpha from its immediate precursor, 13,14-dihydro-15-ketoprostaglandin F2α, is also greatly stimulated by these gonadotropins. nih.gov

Metabolism in Placental and Uterine Tissues

The placenta and uterine tissues are key sites for the metabolism of prostaglandins. In vitro studies of human placental tissue have shown that it is a primary site for the inactivation of PGF2α. plos.org The main metabolites identified are 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α. plos.org This metabolic activity of the placenta is thought to be a protective mechanism, preventing the potent uterotonic effects of endogenous prostaglandins during pregnancy. plos.org

In the rat uterus, the catabolism of PGF2α to 13,14-dihydro-15-keto-PGF2α is influenced by ovarian steroids. Both estradiol and progesterone have been found to stimulate the formation of this metabolite in ovariectomized rats. nih.gov This suggests that the hormonal environment plays a crucial role in regulating the local activity of prostaglandins within the uterus.

Responses to Inflammatory Stimuli (e.g., Endotoxin (B1171834) in Animal Models)

The production of PGF2α and its metabolites, including 13,14-dihydro-PGF2α and its precursor PGFM, is a hallmark of inflammatory processes, particularly within the uterus. In animal models, inflammatory stimuli such as bacterial endotoxin (lipopolysaccharide, LPS) lead to a significant upregulation of prostaglandin synthesis.

In pigs, the infusion of endotoxin results in a several-fold increase in the plasma levels of 15-keto-dihydro-PGF2α. nih.gov Similarly, experimentally induced endometritis caused by E. coli in gilts leads to a rise in the peripheral blood levels of PGFM. mdpi.com This elevated PGF2α production during uterine inflammation is crucial for the regression of the corpora lutea and influences the contractile activity of the uterus. mdpi.com

Studies in cows have further explored the local inflammatory response within the uterus. Following an intrauterine infusion of povidone-iodine to induce irritation and an inflammatory response, endometrial PGF2α secretion is stimulated. nih.gov While peripheral measurements of PGFM are a reliable indicator of this secretion, analysis of uterine lavage fluid provides a direct assessment of the local uterine environment. nih.gov In cases of clinical endometritis in cows, the release of PGF2α from endometrial cells is increased. mdpi.com The response to inflammatory agents like LPS can be cell-specific; for instance, while LPS was found to promote PGF2α secretion in pig endometrial epithelial cells, a similar significant increase was not observed in bovine endometrial epithelial cells under certain experimental conditions. mdpi.com

Table 3: Response of PGF2α Metabolites to Inflammatory Stimuli in Animal Models

| Animal Model | Inflammatory Stimulus | Measured Metabolite | Observed Response | Reference |

|---|---|---|---|---|

| Pig | Endotoxin Infusion | 15-keto-dihydro-PGF2α | Several-fold increase in plasma levels | nih.gov |

| Pig (Gilt) | E. coli-induced Endometritis | PGFM (13,14-dihydro-15-keto-PGF2α) | Rise in peripheral blood level | mdpi.com |

| Cow | Povidone-Iodine (Uterine Irritation) | PGFM (13,14-dihydro-15-keto-PGF2α) | Indicator of endometrial PGF2α secretion | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 13,14-Dihydroprostaglandin F2alpha | 13,14-dihydro-PGF2α |

| 13,14-dihydro-15-keto-prostaglandin F2alpha | PGFM |

| Prostaglandin F2alpha | PGF2α |

| Pregnant Mare Serum Gonadotropin | PMSG |

| Human Chorionic Gonadotropin | hCG |

Analytical Methodologies and Research Tools

Spectrometric Techniques for Compound Identification and Quantification

Spectrometric methods, particularly mass spectrometry, are powerful tools for the definitive identification and quantification of prostaglandins (B1171923) due to their high specificity and sensitivity.

Mass Spectrometry Approaches (e.g., Negative Ion Chemical Ionization Mass Spectrometry)

Gas chromatography coupled with mass spectrometry (GC-MS) using negative ion chemical ionization (NICI) is a highly sensitive and selective method for profiling prostaglandins and their metabolites. nih.gov This technique allows for the simultaneous analysis of primary prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites within the same sample. nih.gov

For the analysis, a critical step involves chemical derivatization to improve the chromatographic properties and ionization efficiency of the target molecules. A common approach is the formation of pentafluorobenzyl (PFB) esters. nih.gov This derivatization allows for detection by NICI, which results in the formation of high-abundance fragment ions at the higher end of the mass spectrum (specifically, the [M-PFB] ion), significantly enhancing both selectivity and sensitivity. nih.gov The method can achieve detection limits in the picogram per milliliter range, making it suitable for analyzing low-concentration metabolites in samples like whole blood. nih.gov A comprehensive purification procedure is typically required before analysis, involving steps like solvent extraction and solid-phase chromatography. nih.gov The validity of other methods, such as enzyme immunoassays, is often confirmed by comparing the results with those obtained from GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipid Mediator Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier platform for lipid and lipid mediator profiling, offering in-depth characterization of numerous compounds in a single analysis. nih.gov This technique is instrumental in the targeted screening and quantification of a wide array of lipid mediators, including various prostaglandins, from biological fluids. nih.govunizar.es

The methodology involves separating lipids using liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer. nih.gov This approach provides detailed structural information based on the fragmentation patterns of the molecules. LC-MS/MS platforms can identify and quantify dozens of different lipid components from distinct classes in complex samples such as human synovial fluid and plasma. nih.govunizar.es This comprehensive profiling is essential for understanding the complex interplay of lipid mediators in various biological processes and diseases. nih.gov

Immunoassay Development and Validation for Research Applications

Immunoassays provide a sensitive and often high-throughput alternative to mass spectrometric methods for the quantification of specific molecules like 13,14-dihydro-PGF2α.

Radioimmunoassay (RIA) Methodologies

Radioimmunoassays (RIAs) have been developed for the specific measurement of prostaglandin (B15479496) metabolites, such as 15-keto-13,14-dihydro-PGF2α, which serves as an index of its precursor, PGF2α. nih.gov The development of a new RIA for this metabolite involved raising a specific antibody in rabbits by immunizing them with 15-keto-13,14-dihydro-PGF2α conjugated to bovine serum albumin (BSA). nih.gov

The validation of such an assay is critical and involves assessing its specificity through cross-reactivity testing with structurally similar prostaglandins. nih.gov A highly specific antibody will show minimal cross-reactivity with other related compounds, ensuring that the assay accurately measures the target analyte. nih.gov The performance of the RIA is also characterized by its precision (intra-assay and inter-assay coefficients of variation) and its detection limit. nih.gov For instance, a developed RIA for 15-keto-13,14-dihydro-PGF2α demonstrated a detection limit of approximately 45 pmol/L. nih.gov The levels of the metabolite measured by RIA in human plasma have been shown to correlate well with values obtained by GC-MS methods. nih.gov

Table 1: Cross-Reactivity of a 15-keto-13,14-dihydro-PGF2α Antibody in a Radioimmunoassay

| Interfering Compound | Cross-Reactivity (%) |

|---|---|

| PGF2alpha | 0.02 |

| 15-keto-PGF2alpha | 0.43 |

| PGE2 | < 0.001 |

| 15-keto-13,14-dihydro-PGE2 | 0.5 |

| 8-iso-15-keto-13,14-dihydro-PGF2alpha | 1.7 |

| 11beta-PGF2alpha | < 0.001 |

| 9beta-PGF2alpha | < 0.001 |

| TXB2 | < 0.001 |

| 8-iso-PGF3alpha | 0.01 |

Data sourced from a study on the development and validation of a new radioimmunoassay for 15-keto-dihydro-PGF2alpha. nih.gov

Enzyme Immunoassay Techniques

Enzyme immunoassays (EIA), including the enzyme-linked immunosorbent assay (ELISA), have been developed as convenient and sensitive alternatives to RIAs for quantifying 13,14-dihydro-15-keto-PGF2α. nih.govnih.gov These are typically competitive assays where the sample analyte competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. nih.gov The enzyme activity is inversely proportional to the concentration of the analyte in the sample. nih.gov

In one method, the compound was conjugated to β-galactosidase, and the antibody was immobilized in a polystyrene tube. nih.gov The activity of the bound enzyme was then measured by fluorometry. nih.gov Such assays can be highly sensitive, with detection ranges spanning from femtomoles to picomoles. nih.gov Validation of these EIAs is crucial and often involves comparison with established methods like RIA and GC-MS. nih.govnih.gov A high correlation between EIA and RIA measurements (e.g., a correlation of 0.95) confirms the validity and reliability of the enzyme immunoassay for quantifying the metabolite in biological extracts. nih.gov Commercially available ELISA kits provide a standardized tool for measuring this PGF2α metabolite in various sample types, including plasma, urine, and fecal samples. caymanchem.comarborassays.com

Table 2: Characteristics of a Validated Enzyme Immunoassay for 13,14-dihydro-15-keto-PGF2α (PGFM)

| Parameter | Finding |

|---|---|

| Linearity | Standard curves were linear for doses ranging from 391 to 200,000 fg per well. nih.gov |

| Assay Sensitivity | Averaged 391 fg per well. nih.gov |

| Sample Preparation | The compound had to be extracted from plasma for satisfactory results. nih.gov |

| Correlation with RIA | The correlation coefficient between EIA and RIA measurements was 0.95. nih.gov |

| Intra-assay Coefficient of Variation | 3.3% nih.gov |

| Inter-assay Coefficient of Variation | 10.6% nih.gov |

Data from the development of a quantitative solid-phase enzyme immunoassay for PGFM in bovine plasma. nih.gov

Chromatographic Separations in Conjunction with Detection Systems

Chromatographic techniques are fundamental to the analysis of 13,14-dihydro-PGF2α, serving as an essential purification step to isolate the analyte from complex biological matrices before quantification. The presence of interfering substances in biological samples like serum can lead to abnormally high and inaccurate readings in immunoassays. nih.gov

High-performance liquid chromatography (HPLC) is often employed to remove these interfering substances. nih.gov For instance, prostaglandins can be extracted from serum using an octadecylsilyl silica (B1680970) column, followed by further purification with HPLC. nih.gov This ensures that the material analyzed by a subsequent immunoassay or mass spectrometer is free from cross-reacting compounds. nih.gov Similarly, for GC-MS analysis, a multi-step purification procedure involving solid-phase extraction on C18 cartridges and silicic acid chromatography is used to clean the sample before derivatization and final analysis. nih.gov These separation steps are critical for achieving the accuracy and specificity required for reliable research findings.

Application as a Biomarker in Animal Research

13,14-Dihydroprostaglandin F2alpha (PGFM), a stable metabolite of Prostaglandin F2alpha (PGF2α), has emerged as a significant biomarker in various animal research applications. caymanchem.comcaymanchem.com Its utility stems from the fact that PGF2α itself is rapidly metabolized, making direct measurement challenging. caymanchem.comnih.gov Measuring the more stable PGFM in plasma, urine, or feces provides a reliable reflection of in vivo PGF2α production. caymanchem.comnih.gov This has proven invaluable for investigating enzymatic lipid peroxidation and for monitoring a range of physiological processes in diverse animal models.

As an Index of In Vivo Enzymatic Lipid Peroxidation

The measurement of PGFM serves as a valuable index of in vivo enzymatic lipid peroxidation, particularly in the context of inflammation. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the metabolic pathway that converts arachidonic acid into prostaglandins. nih.gov During inflammatory processes, the activity of these enzymes, especially COX-2, increases, leading to elevated production of prostaglandins like PGF2α and consequently its metabolite, PGFM. nih.gov Therefore, quantifying PGFM levels can provide a quantitative measure of the intensity of an inflammatory response mediated by the COX pathway.

A key study demonstrated this application in an animal model of acute inflammation. Researchers developed and validated a radioimmunoassay for 15-keto-13,14-dihydro-PGF2alpha to serve as an index of lipid peroxidation via the cyclooxygenase pathway. nih.gov In this study, pigs were infused with endotoxin (B1171834) to induce a systemic inflammatory response. The results showed that plasma levels of PGFM increased several-fold following the endotoxin infusion, directly correlating the inflammatory stimulus with the enzymatic peroxidation of lipids. nih.gov This highlights the method's relevance for studying inflammatory injury and other pathophysiological conditions where cyclooxygenase-catalyzed lipid peroxidation is a key factor. nih.gov

Table 1: PGFM as a Biomarker for Endotoxin-Induced Inflammation in Pigs

| Parameter | Description | Finding | Reference |

| Animal Model | Domestic Pigs | Endotoxin (10 µg/kg/h over 6 h) was infused to induce acute inflammation. | nih.gov |

| Biomarker | 15-keto-13,14-dihydro-PGF2alpha (PGFM) | Measured in plasma using a developed radioimmunoassay. | nih.gov |

| Result | PGFM Plasma Levels | Increased several-fold after endotoxin infusion compared to baseline. | nih.gov |

| Conclusion | PGFM as an Index | The assay is a relevant tool for assessing in vivo enzymatic lipid peroxidation during inflammatory injury. | nih.gov |

Monitoring Physiological Processes in Animal Models

The role of PGFM as a biomarker extends to monitoring various physiological, particularly reproductive, processes in a wide range of animal species. Its non-invasive measurement in urine and feces has made it an essential tool for wildlife conservation and captive breeding management. researchgate.netresearchgate.netnih.gov

Pregnancy and Parturition: One of the most significant applications of PGFM is in pregnancy diagnosis, especially in species where pseudopregnancy complicates diagnosis based on progestogen levels alone. researchgate.netnih.gov

Felids: Research has shown that fecal PGFM is a precise indicator of pregnancy in numerous felid species, including the domestic cat, cheetah, puma, and Iberian lynx. nih.govresearchgate.netnih.gov In pregnant felids, PGFM concentrations rise significantly during the last trimester, whereas they remain at baseline levels in non-pregnant or pseudopregnant animals. researchgate.net This increase is believed to originate from the uteroplacental complex. nih.govresearchgate.net

Giant Pandas: In the giant panda, a species notorious for diagnostic challenges due to pseudopregnancy, urinary PGFM monitoring can accurately determine pregnancy status and predict parturition. researchgate.net Studies have identified distinct patterns in PGFM excretion between pregnant and pseudopregnant females, with pregnant pandas showing an earlier initial peak, higher concentrations between peaks, and a larger terminal peak just before birth. researchgate.net Parturition typically occurs within 24 hours of the start of this final, large increase in urinary PGFM. researchgate.net

Luteal Function and Uterine Health: PGFM is also a key biomarker for studying the function of the corpus luteum and uterine health.

Cattle: In heifers, the release of PGF2α, as reflected by PGFM levels in peripheral blood, occurs in rapid pulses over 2-3 days leading up to and during luteolysis (the regression of the corpus luteum). nih.gov Studies in postpartum cattle have shown that PGFM concentrations are significantly higher in the uterine vein compared to systemic circulation, reflecting local uterine production, and these levels change in the days following parturition, correlating with changes in uterine blood flow. nih.gov In prepubertal heifers, uterine responsiveness to an oxytocin (B344502) challenge, measured by a rise in plasma PGFM, has been used to assess the maturational status of the uterus. nih.gov

Horses: In mares, PGFM concentrations have been monitored to study uterine involution after foaling, though one study found no significant correlation between PGFM levels and the rate of uterine involution. nih.gov Other research in mares has investigated the biological activity of PGFM itself, finding that, unlike its parent compound PGF2α, PGFM did not induce luteolysis, confirming its status as a metabolite without the primary hormone's function in this species. nih.gov

Table 2: Application of PGFM Monitoring in Animal Research

| Animal Model | Physiological Process | Sample Type | Key Findings | Reference |

| Felids (Iberian Lynx, etc.) | Pregnancy Diagnosis | Feces, Urine | Increased PGFM in the last trimester indicates pregnancy, distinguishing it from pseudopregnancy. | nih.govresearchgate.netnih.gov |

| Giant Panda | Pregnancy Diagnosis & Parturition Prediction | Urine | Specific PGFM excretion patterns (earlier initial peak, larger terminal peak) differentiate pregnancy from pseudopregnancy and predict parturition. | researchgate.net |

| Heifers (Cattle) | Luteolysis | Plasma | Pulsatile release of PGFM occurs for 2-3 days during normal luteolysis. | nih.gov |

| Heifers (Cattle) | Uterine Maturation | Plasma | PGFM release after oxytocin challenge serves as an indicator of uterine functional development. | nih.gov |

| Cows (Cattle) | Postpartum Uterine Involution | Plasma | Local uterine PGFM production is high postpartum and correlates with changes in uterine blood flow. | nih.gov |

| Mares (Horse) | Luteal Function | Plasma | PGFM itself is not biologically active in inducing luteolysis. | nih.gov |

| Mares (Horse) | Postpartum Uterine Involution | Plasma | PGFM concentrations were low the day after parturition; no significant correlation found with uterine involution. | nih.gov |

Chemical Synthesis and Analog Development for Research

Total Synthesis Approaches to the Compound

The total synthesis of prostaglandins (B1171923) is a significant challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. A key strategy in the synthesis of prostanoids, including derivatives like 13,14-dihydroprostaglandin F2α, often involves the use of a common, versatile intermediate.

One of the most renowned approaches in prostaglandin (B15479496) synthesis was developed by E.J. Corey, which utilizes a bicyclic intermediate now widely known as the Corey lactone. tandfonline.comacs.org This intermediate effectively sets the stereochemistry of the cyclopentane (B165970) core, which can then be elaborated to construct the two side chains of the prostaglandin molecule. acs.org

While the direct total synthesis of 13,14-dihydroprostaglandin F2α is not extensively detailed in seminal literature, the synthesis of its immediate metabolic precursor, 15-oxo-13,14-dihydroprostaglandin F2α, has been successfully described. tandfonline.comdocumentsdelivered.com This synthesis also commences from the Corey lactone. tandfonline.com A pivotal step in this synthetic route is a chemoselective Wittig reaction, which is used to install the α-side chain onto the core structure. tandfonline.com The final product is achieved after subsequent chemical transformations. The enzymatic reduction of the 15-keto group in this synthetic product would yield 13,14-dihydroprostaglandin F2α.

Synthesis of Modified Analogues for Mechanistic and Structure-Activity Relationship Studies

To investigate the relationship between the structure of 13,14-dihydroprostaglandin F2α and its biological activity (Structure-Activity Relationship, SAR), researchers synthesize a variety of modified analogues. These modifications are designed to understand which parts of the molecule are essential for receptor binding and to enhance properties like metabolic stability and receptor selectivity. nih.govnih.gov

A significant focus of analog development has been on modifying the C13-C14 region. For instance, 13-dehydro analogues, which incorporate a triple bond at this position, have been synthesized. nih.govresearchgate.net This modification is particularly important because it can confer resistance to the 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH) enzyme, which is a primary route of prostaglandin metabolism in the body. nih.gov By preventing this metabolic breakdown, the analogues can exhibit a longer duration of action. Further modifications, such as the introduction of a fluorine atom at the C16 position in these 13-dehydro analogs, have also been explored to enhance biological activity. nih.gov

Another approach involves the synthesis of analogues where the double bonds in the side chains are removed entirely, leading to 13,14-dihydro prostaglandin F1α analogues. nih.gov These saturated analogues were designed to improve selectivity for the human prostaglandin F receptor (hFP receptor) over other prostaglandin receptors. nih.gov The synthesis strategies for such analogues often employ organocatalytic reactions to build the key bicyclic intermediates, which are then elaborated to form the final products. researchgate.net

Evaluation of Biological Activity of Synthetic Analogues in Research Models

Once synthesized, the modified analogues undergo rigorous biological evaluation in various research models to determine their potency, selectivity, and mechanism of action. These evaluations are critical for identifying promising compounds for further study.

In vitro models are commonly used for initial screening. For example, the binding affinity of synthetic 13,14-dihydro prostaglandin F1α analogues to the human FP receptor (hFP receptor) was determined using radioligand binding assays. nih.gov These experiments measure how strongly the analogue binds to the target receptor, providing a quantitative measure of its potency. The results showed that even without the double bonds typically required for potency in natural PGF2α, these saturated analogues could bind to the hFP receptor with affinities in the nanomolar to micromolar range. nih.gov Furthermore, these analogues were tested for their binding to other prostaglandin receptors to assess their selectivity, with the removal of the alkenes generally leading to a better selectivity ratio for the hFP receptor. nih.gov

In vivo models, primarily using animals, are employed to assess the biological effects of the analogues in a whole organism. For instance, various 13-dehydro analogues of PGF2α were administered to sheep and monkeys to examine their luteolytic (corpus luteum degrading) activity. nih.gov These studies demonstrated that several analogues had luteolytic activity equal to or greater than the natural PGF2α. nih.gov The resistance of these compounds to metabolism was confirmed by their effectiveness when administered systemically (intravenously), not just directly at the target site (into the ovary). nih.gov Additionally, the effects of these analogues on smooth muscle were studied by monitoring uterine contractions, a key physiological response to prostaglandins. nih.gov

Data Tables

Table 1: Biological Activity of Synthetic 13,14-Dihydroprostaglandin F1α Analogues This table summarizes the binding affinity of selected synthetic analogues for the human FP receptor, as described in research aimed at developing potential bone anabolic agents.

| Compound Analogue | Modification | Binding Affinity (Ki, nM) for hFP Receptor | Receptor Selectivity Profile |

| Analogue 1 | Phenyl group on ω-chain | 15 | High selectivity for FP receptor over other PG receptors. |

| Analogue 2 | Phenoxy group on ω-chain | 8 | High selectivity for FP receptor. |

| Analogue 3 | Saturated α and ω chains | >1000 | Lower affinity but selective for FP receptor. |

| PGF2α (Reference) | Natural Ligand | 1-5 | Binds to multiple PG receptors. |

| Data is illustrative and based on findings reported in J. Med. Chem. 2000, 43(5), 945-52. nih.gov |

Table 2: Comparative Luteolytic Effects of PGF2α Analogues in Animal Models This table illustrates the relative luteolytic activity of modified prostaglandin analogues compared to the parent compound, PGF2α, in research models.

| Compound | Modification | Luteolytic Activity vs. PGF2α | Resistance to 15-OH-PGDH |

| PGF2α | Parent Compound | Standard | Low |

| Analogue A | 13-dehydro | Equal to PGF2α | High |

| Analogue B | 13-dehydro, 16-fluoro | Greater than PGF2α | High |

| Data is illustrative and based on findings reported in Prostaglandins, 1978, 15(4), 701-9. nih.gov |

Emerging Research Perspectives and Future Directions

Unraveling Complex Metabolic Interactions within Eicosanoid Networks

The biosynthesis of 13,14-dihydro-PGF2α is a multi-step enzymatic process. It begins with the release of arachidonic acid from membrane phospholipids, which is then converted into PGH2 by cyclooxygenase (COX) enzymes. genecards.org PGF2α is synthesized from PGH2 via PGF synthase. epa.gov PGF2α is then metabolized, primarily by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to 15-keto-PGF2α, which is then rapidly converted to the more stable PGFM. nih.gov The final step in this specific pathway is the reduction of PGFM to 13,14-dihydro-PGF2α. nih.gov

While this primary pathway is established, the broader interactions of 13,14-dihydro-PGF2α within the complex eicosanoid network remain a significant area for future research. Eicosanoids, including prostaglandins (B1171923), leukotrienes, and thromboxanes, are known to engage in intricate cross-talk, influencing each other's synthesis and function. nih.gov The extent to which 13,14-dihydro-PGF2α participates in or is influenced by these interactions is largely unknown. Future studies are needed to explore how the formation and degradation of 13,14-dihydro-PGF2α are affected by the activity of other eicosanoid pathways and, conversely, how this metabolite might modulate the production or action of other signaling lipids. Understanding these network dynamics is crucial for a complete picture of its physiological and pathophysiological roles.

Exploring Novel Receptor-Mediated Actions and Intracellular Signaling Pathways

The biological effects of prostaglandins are mediated by their binding to specific G-protein coupled receptors. nih.gov PGF2α primarily acts through the PGF receptor (FP receptor), which, upon activation, can trigger various intracellular signaling cascades, including the mobilization of intracellular calcium. epa.govnih.gov Given its structural similarity, it is highly probable that 13,14-dihydro-PGF2α also exerts its effects through the FP receptor. In fact, some studies suggest that 13,14-dihydro-PGF2α can be a more potent luteolytic agent than PGF2α itself in certain species, implying a strong interaction with the FP receptor.

However, a key area for future investigation is whether 13,14-dihydro-PGF2α has its own unique receptor or if it interacts with other prostanoid or lipid receptors, potentially with different affinities and leading to distinct downstream signaling events. The concept of "one ligand, multiple receptors" is not uncommon in the eicosanoid world, and it is conceivable that 13,14-dihydro-PGF2α could have a receptor profile that differs subtly from that of PGF2α, leading to a unique spectrum of biological activities. Elucidating these potential novel receptor interactions and the subsequent intracellular signaling pathways is a critical step in understanding the specific functions of this metabolite.

Development of Advanced In Vitro and Ex Vivo Model Systems for Study

The investigation of 13,14-dihydro-PGF2α's biological functions will be greatly facilitated by the development and application of advanced in vitro and ex vivo model systems. Traditional 2D cell cultures have been instrumental in foundational research, but they often fail to replicate the complex cellular interactions and microenvironment of living tissues. nih.gov

More sophisticated models are emerging that offer a more physiologically relevant context for studying eicosanoid signaling:

3D Cell Cultures and Spheroids: These models allow for the study of cell-cell and cell-matrix interactions in a three-dimensional space, which can more accurately reflect the in vivo environment. nih.govmdpi.comfrontiersin.org For instance, creating spheroids of endometrial or luteal cells could provide valuable insights into the effects of 13,14-dihydro-PGF2α on reproductive tissues. mdpi.com

Organ-on-a-Chip Models: These microfluidic devices can simulate the function of entire organs or even multiple organ systems, allowing for the study of complex physiological responses to compounds like 13,14-dihydro-PGF2α in a controlled environment. nih.govnih.govmdpi.comfrontiersin.org A "uterus-on-a-chip" or a "corpus-luteum-on-a-chip" could be invaluable for dissecting its role in reproductive processes.

Precision-Cut Tissue Slices: This ex vivo technique maintains the complex cellular architecture and interactions of a tissue, providing a model that is very close to the in vivo state. researchgate.net Precision-cut uterine or ovarian slices could be used to study the direct effects and metabolism of 13,14-dihydro-PGF2α in a highly relevant context.

The application of these advanced models will be crucial for moving beyond basic cellular responses and understanding the tissue-level and organ-level effects of 13,14-dihydro-PGF2α.

Systems Biology Approaches to Understand Comprehensive Physiological Roles

A comprehensive understanding of the physiological roles of 13,14-dihydro-PGF2α will likely require the integration of data from multiple levels of biological organization, a hallmark of systems biology. researchgate.net This approach combines experimental data with computational modeling to create a holistic view of a biological system. researchgate.net

For 13,14-dihydro-PGF2α, a systems biology approach could involve:

Lipidomics: Comprehensive analysis of the lipid profile in cells or tissues in response to various stimuli can reveal how the synthesis and degradation of 13,14-dihydro-PGF2α are regulated and how it, in turn, affects the broader lipidome.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to 13,14-dihydro-PGF2α can identify the molecular pathways it modulates.

Computational Modeling: Mathematical models can be developed to simulate the kinetics of the PGF2α metabolic pathway and predict how perturbations in the system, such as the inhibition of a specific enzyme, might affect the levels of 13,14-dihydro-PGF2α and other related metabolites. acs.org

By integrating these different types of "omics" data, systems biology can help to build a predictive model of 13,14-dihydro-PGF2α's function in health and disease, moving beyond a one-molecule, one-function paradigm.

Applications in Veterinary Reproductive Physiology and Pathophysiology Research

The measurement of prostaglandin (B15479496) metabolites has become a valuable tool in veterinary medicine, particularly in the field of reproductive physiology. izw-berlin.dewtm.at Because PGF2α has a very short half-life, its more stable metabolite, PGFM, is often measured in plasma, urine, or feces to monitor uterine PGF2α release. oup.comoup.com This has important applications in managing the reproduction of a wide range of species, from domestic livestock to endangered wildlife. izw-berlin.dewtm.at

Future research in this area could focus on:

Comparative Reproductive Endocrinology: Further studies on the profiles of 13,14-dihydro-PGF2α and its precursors in different animal species during various reproductive states (e.g., estrous cycle, pregnancy, parturition, and postpartum period) can provide valuable comparative insights into the regulation of reproduction. oup.com

Non-invasive Monitoring: The development of assays to specifically measure 13,14-dihydro-PGF2α in non-invasively collected samples like urine and feces could provide a more refined tool for monitoring reproductive health and diagnosing pregnancy in zoo and wild animals. izw-berlin.dewtm.atnih.gov

Pathophysiology of Reproductive Disorders: Investigating the role of 13,14-dihydro-PGF2α in reproductive disorders, such as uterine infections, retained fetal membranes, and infertility, could lead to new diagnostic markers and therapeutic strategies. For example, in dairy cows, treatment with a PGF2α derivative after calving has been shown to reduce the interval to first heat, particularly in cows that required assistance at calving. nih.gov Understanding the downstream metabolic consequences, including the production of 13,14-dihydro-PGF2α, could help to optimize such treatments.

The following table summarizes some of the key research findings related to the measurement of PGFM, the direct precursor to 13,14-dihydro-PGF2α, in veterinary reproductive research:

| Species | Research Focus | Key Findings |

| Cattle | Luteolysis and estrous cycle monitoring | Pulses of PGFM are indicative of PGF2α release from the endometrium, which is crucial for luteolysis. oup.com |

| Mares | Uterine involution and estrous cycle | PGFM concentrations are monitored to assess uterine health and the timing of the estrous cycle postpartum. oup.com |

| Dogs | Parturition and uterine health | Elevated PGFM levels are associated with prepartum luteolysis and parturition. |

| Felids (Big Cats) | Pregnancy diagnosis | Fecal PGFM is a reliable marker for pregnancy in the last trimester. nih.gov |

| Giant Panda | Pregnancy and pseudopregnancy diagnosis | Urinary PGFM patterns can differentiate between pregnancy and pseudopregnancy. |

By focusing on these emerging research areas, the scientific community can move towards a more complete understanding of the role of 13,14-Dihydroprostaglandin F2alpha in both health and disease, paving the way for potential new diagnostic and therapeutic applications.

Q & A

Q. What controls are essential when studying the metabolic fate of 13,14-Dihydroprostaglandin F₂α in vivo?

- Methodological Answer : Include vehicle controls (e.g., ethanol/saline) and stable isotope tracers (e.g., ¹³C-labeled analogs) to track metabolite formation. Sham-operated animals control for surgical stress in organ-specific studies. Urinary and biliary excretion profiles should be quantified to assess clearance routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.